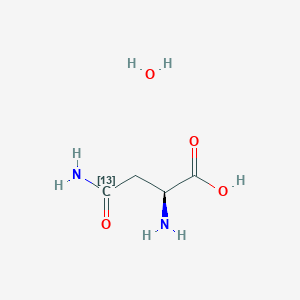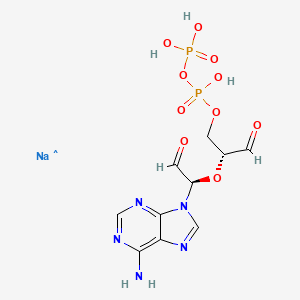![molecular formula C11H11NO3 B1602462 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane CAS No. 850350-15-1](/img/structure/B1602462.png)
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane
Overview
Description
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane is a chemical compound used for proteomics research . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of 1,3-dioxolanes, such as 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane, can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is typically catalyzed by a Brönsted or a Lewis acid .Molecular Structure Analysis
The molecular structure of 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane consists of a dioxolane ring attached to a phenoxymethyl group at the 2-position and a cyano group at the 4-position .Chemical Reactions Analysis
Dioxolanes, including 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane, can act as bases, forming salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents . For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .Scientific Research Applications
Polyhydroxyalkanoate (PHA) Production
Cyanobacteria are photosynthetic organisms that can produce PHA from CO2 and sunlight. The compound 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane could potentially be used as a precursor to obtain various copolymers with customizable properties . This is significant for creating bio-based alternatives to traditional plastics derived from petroleum.
Proteomics Research
In the field of proteomics, this compound is utilized for research purposes. It is available for purchase specifically for proteomics research, indicating its relevance in the study of proteins and their functions .
Organic Synthesis
The compound can be involved in the deprotection of acetals and ketals. For example, it can be converted into benzaldehyde, which is a valuable intermediate in organic synthesis .
properties
IUPAC Name |
4-(1,3-dioxolan-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-7-9-1-3-10(4-2-9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRQGUDHVZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590168 | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane | |
CAS RN |
850350-15-1 | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)






![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)




